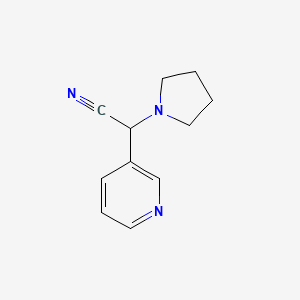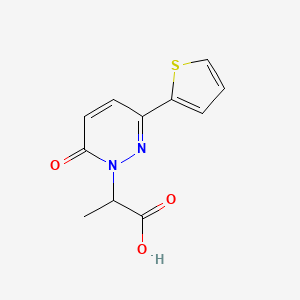
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanoic acid
Vue d'ensemble
Description
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanoic acid, also known as OTAVA-BB 1203898, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.
Applications De Recherche Scientifique
Chemical Disposition and Metabolism
The disposition and metabolism of pyridazinone derivatives, closely related to 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanoic acid, have been studied to understand their pharmacokinetic profiles. One study detailed the absorption, distribution, and excretion of a pyridazinone derivative, highlighting its rapid absorption and excretion primarily via urine without significant metabolism in various species, including rats, mice, and dogs. This research provides insight into the pharmacokinetic behavior of similar compounds, suggesting minimal interaction with cytochrome P-450 and low serum protein binding (Walker et al., 1990).
Antisecretory and Antiulcer Activities
Pyridazinone derivatives have been synthesized and evaluated for their gastric antisecretory and antiulcer activities. The structure-activity relationships derived from these studies indicate the importance of specific molecular features, such as a phenyl group in the pyridazinone ring and a thioether linkage, for optimal activity. This research underlines the therapeutic potential of pyridazinone derivatives in treating gastric disorders, presenting a framework for designing compounds with enhanced efficacy (Yamada et al., 1983).
Anti-inflammatory and Analgesic Effects
Research on pyridazinone derivatives has also explored their anti-inflammatory and analgesic properties. For instance, the synthesis of specific propanamide derivatives has shown significant activity in reducing inflammation and pain without inducing gastric lesions, highlighting their potential as safer non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest the relevance of pyridazinone derivatives in developing new therapeutics for inflammation and pain management (Berk et al., 2009).
Propriétés
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7(11(15)16)13-10(14)5-4-8(12-13)9-3-2-6-17-9/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFASMYAOFYYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine](/img/structure/B3073064.png)
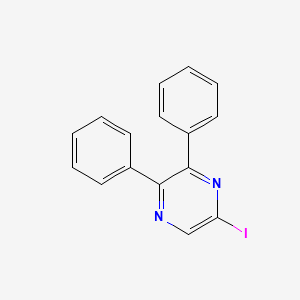
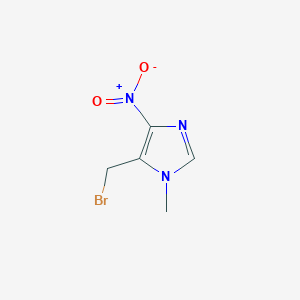
![4-[(4-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3073080.png)

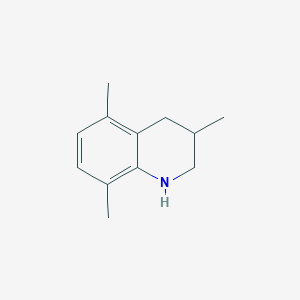

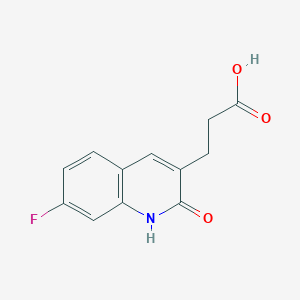
![4-[(2-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3073126.png)
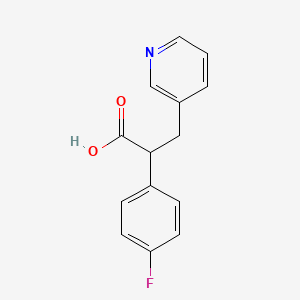

![3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid](/img/structure/B3073145.png)
